molecular formula C12H20N2O3S B2561454 1-[3-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2305526-77-4

1-[3-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2561454
M. Wt: 272.36
InChI Key: YXBOGMYZHDDZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as thiazolidine derivatives, has been achieved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “1-[3-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one” includes a thiazolidine ring, which is a five-membered heterocyclic moiety with sulfur at the first position and nitrogen at the third position .

Safety And Hazards

As this compound is not intended for human or veterinary use, it should be handled with care and appropriate safety measures should be taken during its use.

Future Directions

Thiazolidine derivatives, which share a similar structure with “1-[3-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one”, have been the focus of research due to their diverse therapeutic and pharmaceutical activity . Future research could focus on developing multifunctional drugs and improving their activity .

properties

IUPAC Name

1-[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-3-12(15)13-6-4-5-11(8-13)14-7-10(2)9-18(14,16)17/h3,10-11H,1,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBOGMYZHDDZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(S(=O)(=O)C1)C2CCCN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[1-(prop-2-enoyl)piperidin-3-yl]-1lambda6,2-thiazolidine-1,1-dione

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